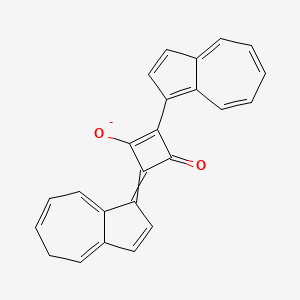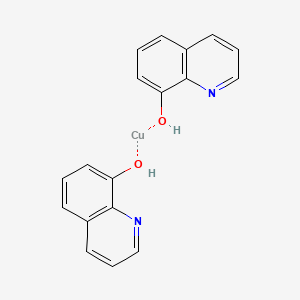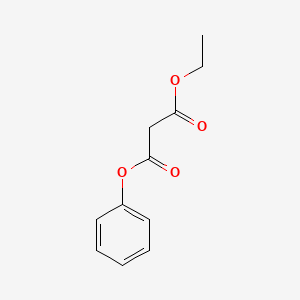
Nickel hypophosphite hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel hypophosphite hexahydrate is a green cubic crystal . It is soluble in cold water and more soluble in hot water . The molecular formula is Ni(H2PO2)2·6H2O and the molecular weight is 296.78 . It is mainly used in the electroplating industry as the main raw material for electroplating nickel and electroless nickel plating .
Synthesis Analysis
Nickel phosphide nanostructures can be synthesized using a mild hydrothermal route with nickel chloride, sodium hypophosphite, and white phosphorus (WP) as reactants at 170 °C . The phase of the prepared nickel phosphide nanostructures is highly dependent on the amount of sodium hypophosphite, WP, and reaction time .
Molecular Structure Analysis
The molecular structure of Nickel hypophosphite hexahydrate is represented by the formula NiO4P2 . The average mass is 184.639 Da and the monoisotopic mass is 183.862534 Da .
Chemical Reactions Analysis
Nickel phosphides are known to have excellent catalytic properties for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in NaBH4 . The experimental results demonstrated that the pure Ni2P phase has a better catalytic reduction of 4-NP than the pure Ni12P5 phase .
Physical And Chemical Properties Analysis
Nickel hypophosphite hexahydrate has a specific gravity of 1.82 at 20℃ . It is soluble in cold water and its solubility increases in hot water .
科学的研究の応用
Synthesis of Nickel Phosphide Nanospheres
Nickel hypophosphite hexahydrate is used in the phase-control synthesis of nickel phosphide nanospheres . A mild hydrothermal route was developed to synthesize nickel phosphide nanostructures, using nickel chloride, sodium hypophosphite, and white phosphorus (WP) as reactants . The controllable phase of the prepared nickel phosphide nanostructures was highly dependent on the amount of sodium hypophosphite, WP, and reaction time .
Catalytic Properties
Different phase nickel phosphide nanostructures have excellent catalytic properties for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in NaBH4 . The pure Ni2P phase has a better catalytic reduction of 4-NP than the pure Ni12P5 phase .
Applications in Energy Storage and Electronic Devices
Nickel phosphides have potential applications in many fields, such as methanol oxidation, CO2 reduction, storage of energy, and electronic devices, including Li-ion batteries and supercapacitors .
Hydrogen Evolution Reaction (HER) Electrocatalysts
Nickel phosphides have been widely explored for electrocatalytic HER due to their unique electronic properties, efficient electrocatalytic performance, and a superior anti-corrosion feature . However, the HER activities of nickel phosphide electrocatalysts are still low for practical applications in electrolyzers, and further studies are necessary .
Direct Electrooxidation Synthesis
Nickel hypophosphite synthesized by the direct electrooxidation method was directly used for electroless nickel plating . The polarization curve and cyclic voltammetry techniques were used to investigate the electrochemical behavior of nickel in the hypophosphorous acid solution .
Electroless Nickel Plating
Electroless nickel plating is an autocatalytic process achieved by immersion of a substrate in a plating bath . Nickel hypophosphite is used in this process .
Safety and Hazards
When handling Nickel hypophosphite hexahydrate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
将来の方向性
Nickel phosphides are highly attractive low-cost (electro)catalysts, thanks to their unique electronic structure, versatile phase diagram, and chemical stability . There is significant interest in developing new inexpensive catalysts for solid polymer electrolyte electrolysers which require acid stable catalysts .
作用機序
Target of Action
Nickel hypophosphite hexahydrate primarily targets the electrochemical behavior of nickel in the hypophosphorous acid solution . It is synthesized by the direct electrooxidation method and is directly used for electroless nickel plating .
Mode of Action
The anodic oxidation process of nickel in the hypophosphorous acid solution consists of active, active-passive, passive, transpassive, and oxygen evolution regions . The electrolyte with a Ni2+ concentration of 8.07 g·L-1 and the molar ratio of 0.36 for Ni2+/H2PO2 - is obtained by controlling the anodic potential at 0.24 V for 3 h in 25 g·L-1 hypophosphorous acid solution .
Biochemical Pathways
Nickel hypophosphite hexahydrate affects the electrochemical behavior of nickel, leading to changes in the oxidation process . This process is critical to nickel-induced toxicity responses, as disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its electrochemical properties and its interaction with the hypophosphorous acid solution .
Result of Action
The result of the action of nickel hypophosphite hexahydrate is the formation of a nickel plating layer. Compared to the industrial nickel deposition, the nickel plating layer obtained from the bath containing the electrolyte has a more compact surface, higher phosphorus content, and better corrosion resistance .
Action Environment
The action of nickel hypophosphite hexahydrate is influenced by environmental factors such as the concentration of Ni2+ and H2PO2 - in the hypophosphorous acid solution, and the anodic potential . These factors can affect the compound’s action, efficacy, and stability.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Nickel hypophosphite hexahydrate can be achieved through a precipitation reaction between nickel sulfate and sodium hypophosphite in the presence of water.", "Starting Materials": [ "Nickel sulfate", "Sodium hypophosphite", "Water" ], "Reaction": [ "Dissolve 10.8 g of nickel sulfate in 50 mL of water in a beaker", "Dissolve 6.6 g of sodium hypophosphite in 50 mL of water in a separate beaker", "Slowly add the sodium hypophosphite solution to the nickel sulfate solution while stirring continuously", "The mixture will turn cloudy and a white precipitate of nickel hypophosphite will form", "Continue stirring for 30 minutes to ensure complete precipitation", "Filter the mixture to obtain the solid nickel hypophosphite", "Wash the solid with water to remove any impurities", "Dry the solid in an oven at 60°C for 24 hours to obtain the final product of Nickel hypophosphite hexahydrate" ] } | |
CAS番号 |
13477-97-9 |
製品名 |
Nickel hypophosphite hexahydrate |
分子式 |
H12NiO10P2 |
分子量 |
292.73 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)





